5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide: is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-toluidine with a thiazole derivative under acidic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals aimed at treating bacterial infections and certain types of cancer .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins .
Comparison with Similar Compounds
- 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- 5-Methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness: Compared to similar compounds, 5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern and the presence of the thiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-2-3-5-11(9)16-12(18)10-8-15-14-17(13(10)19)6-7-20-14/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUORGAFVIHCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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